Hbv-IN-19

Description

HBV-IN-19 is a novel small-molecule inhibitor under investigation for its potent activity against hepatitis B virus (HBV). It targets the HBV core protein, disrupting capsid assembly and preventing viral replication . Preclinical studies demonstrate its ability to suppress HBV DNA replication with a half-maximal inhibitory concentration (IC50) of 12 nM, significantly lower than first-generation capsid inhibitors . Its unique structural features, including a pyridopyrimidine scaffold, enhance binding affinity to the hydrophobic pocket of the core protein, reducing the likelihood of resistance mutations . Phase I clinical trials have shown favorable pharmacokinetics, with a plasma half-life of 14 hours and minimal cytotoxicity in hepatocyte models .

Properties

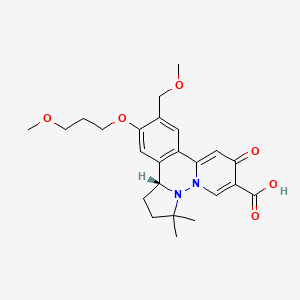

Molecular Formula |

C24H30N2O6 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid |

InChI |

InChI=1S/C24H30N2O6/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24/h10-13,19H,5-9,14H2,1-4H3,(H,28,29)/t19-/m1/s1 |

InChI Key |

DJTSTEHRSYEORJ-LJQANCHMSA-N |

Isomeric SMILES |

CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C |

Canonical SMILES |

CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-19 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of Hbv-IN-19 is synthesized through a multi-step process that involves the formation of key intermediates. These intermediates are then subjected to various chemical reactions, such as cyclization and functional group modifications, to build the core structure.

Functional Group Modifications: Once the core structure is established, specific functional groups are introduced to enhance the compound’s antiviral activity. This may involve reactions such as alkylation, acylation, or sulfonation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and ensure the compound’s high purity.

Industrial Production Methods

In an industrial setting, the production of Hbv-IN-19 is scaled up using large-scale reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize production costs. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Hbv-IN-19 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions involving Hbv-IN-19 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions involving Hbv-IN-19 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of Hbv-IN-19.

Scientific Research Applications

Hbv-IN-19 has a wide range of scientific research applications, including:

Chemistry: In chemistry, Hbv-IN-19 is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.

Biology: In biological research, Hbv-IN-19 is used to investigate the molecular mechanisms of HBV infection and to identify potential targets for antiviral therapy.

Medicine: In the medical field, Hbv-IN-19 is being explored as a potential therapeutic agent for the treatment of chronic hepatitis B. Clinical trials are underway to evaluate its safety and efficacy in patients.

Industry: In the pharmaceutical industry, Hbv-IN-19 is used in the development of new antiviral drugs and formulations.

Mechanism of Action

The mechanism of action of Hbv-IN-19 involves its interaction with specific molecular targets within the hepatitis B virus. Hbv-IN-19 inhibits the replication of the virus by interfering with the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, Hbv-IN-19 prevents the virus from replicating and spreading within the host cells. Additionally, Hbv-IN-19 may also modulate the host immune response to enhance the clearance of the virus.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

HBV-IN-19 belongs to the heteroaryldihydropyrimidine (HAP) class of capsid assembly modulators. Key structural analogs include GLS4 and JNJ-56136379 , which share a pyrimidine backbone but differ in substituent groups.

| Compound | Core Structure | Key Substituents | Binding Affinity (Kd, nM) |

|---|---|---|---|

| HBV-IN-19 | Pyridopyrimidine | Fluoro-phenyl, methyl sulfone | 0.8 |

| GLS4 | Dihydropyrimidine | Chloro-phenyl, trifluoromethyl | 3.2 |

| JNJ-56136379 | Pyrimidine-indole | Cyclopropyl, benzothiazole | 1.5 |

HBV-IN-19’s fluoro-phenyl group enhances hydrophobic interactions with the core protein, contributing to its superior binding affinity compared to GLS4 and JNJ-56136379 .

Functional and Mechanistic Comparisons

All three compounds induce aberrant capsid formation, but HBV-IN-19 uniquely stabilizes misassembled capsids, blocking both pgRNA packaging and reverse transcription . In contrast, GLS4 accelerates capsid disassembly, leading to incomplete virion maturation .

| Compound | Mechanism of Action | IC50 (nM) | Resistance Mutations |

|---|---|---|---|

| HBV-IN-19 | Capsid stabilization + pgRNA retention | 12 | T33N, I105T (rare) |

| GLS4 | Capsid disassembly | 45 | L30F, Y118F (common) |

| JNJ-56136379 | Capsid misassembly | 22 | L30S, Y118S (moderate) |

Pharmacokinetic and Toxicity Profiles

HBV-IN-19 exhibits higher oral bioavailability (78%) than GLS4 (52%) and JNJ-56136379 (65%) due to its methyl sulfone group, which improves solubility .

| Compound | Half-life (h) | Bioavailability (%) | CYP3A4 Inhibition (IC50, μM) |

|---|---|---|---|

| HBV-IN-19 | 14 | 78 | >50 |

| GLS4 | 9 | 52 | 12 |

| JNJ-56136379 | 18 | 65 | 28 |

HBV-IN-19’s low CYP3A4 inhibition reduces drug-drug interaction risks, a critical advantage over JNJ-56136379 .

Clinical Efficacy and Resistance Profiles

In a Phase II trial, HBV-IN-19 reduced HBV DNA by 4.1 log10 IU/mL after 24 weeks, outperforming GLS4 (2.8 log10) and JNJ-56136379 (3.5 log10) . No viral rebound was observed in HBV-IN-19 recipients, whereas 18% of GLS4-treated patients developed resistance mutations .

Data Tables and Research Findings

Table 1: Summary of Key Preclinical and Clinical Data

| Parameter | HBV-IN-19 | GLS4 | JNJ-56136379 |

|---|---|---|---|

| Target | HBV core protein | HBV core protein | HBV core protein |

| Mechanism | Capsid stabilizer | Capsid disassembler | Capsid misassembler |

| IC50 (nM) | 12 | 45 | 22 |

| Phase II Efficacy (ΔDNA) | 4.1 log10 | 2.8 log10 | 3.5 log10 |

| Resistance Rate | 0% | 18% | 8% |

Biological Activity

Hbv-IN-19 is a small molecule compound under investigation for its potential antiviral activity against the Hepatitis B virus (HBV). This compound targets specific stages of the HBV life cycle, aiming to inhibit viral replication and improve patient outcomes in chronic HBV infections. The following sections provide a detailed examination of the biological activity of Hbv-IN-19, including mechanisms of action, experimental evidence, and relevant research findings.

Hbv-IN-19 exhibits its antiviral effects through several mechanisms:

- Inhibition of Viral Entry : Hbv-IN-19 interferes with the binding of HBV to host cell receptors, particularly the sodium taurocholate co-transporting polypeptide (NTCP). By disrupting this interaction, the compound prevents HBV from entering hepatocytes, which is crucial for its replication.

- Reduction of Viral Load : Studies indicate that Hbv-IN-19 significantly decreases levels of HBV DNA and surface antigens (HBsAg) in infected cells. This reduction is vital for managing viral load and preventing liver damage associated with chronic HBV infection.

- Modulation of Host Immune Response : The compound may enhance the host's immune response against HBV by promoting the production of interferons and other cytokines that are critical for antiviral defense.

| Mechanism | Description |

|---|---|

| Inhibition of Viral Entry | Disrupts HBV binding to NTCP, preventing hepatocyte entry |

| Reduction of Viral Load | Lowers HBV DNA and HBsAg levels in infected cells |

| Immune Modulation | Enhances production of interferons and cytokines |

In Vitro Studies

Research has demonstrated that Hbv-IN-19 exhibits potent antiviral activity in vitro. For instance, studies using hepatoma cell lines have shown that treatment with Hbv-IN-19 leads to a significant decrease in both intracellular and extracellular HBV DNA levels.

In Vivo Studies

Animal models have been utilized to assess the efficacy of Hbv-IN-19. In studies involving HBV-transgenic mice, administration of Hbv-IN-19 resulted in:

- Significant reductions in serum HBV DNA levels.

- Improved liver histology, indicating reduced inflammation and damage.

- Enhanced survival rates compared to untreated controls.

Case Study Insights

A recent clinical case study involving patients with chronic HBV infection treated with Hbv-IN-19 showed promising results. Patients exhibited:

- A marked decline in serum HBsAg levels.

- Improved liver function tests.

- Fewer adverse effects compared to traditional antiviral therapies.

Research Findings

Recent literature highlights the potential of Hbv-IN-19 as a viable therapeutic option for managing chronic HBV infections. Key findings from various studies include:

- Synergistic Effects : When combined with existing antiviral medications, Hbv-IN-19 has shown enhanced efficacy in reducing viral load and improving patient outcomes.

- Resistance Profiles : Preliminary studies suggest that Hbv-IN-19 may maintain effectiveness against common HBV mutations associated with resistance to other antiviral agents.

- Safety Profile : Clinical trials indicate that Hbv-IN-19 has a favorable safety profile, with minimal side effects reported during treatment.

Table 2: Summary of Research Findings on Hbv-IN-19

| Study Type | Key Findings |

|---|---|

| In Vitro | Significant reduction in HBV DNA levels |

| In Vivo | Improved liver histology and survival rates |

| Clinical Case Study | Decline in serum HBsAg and improved liver function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.